molecular formula C16H22N4O2S2 B4756337 N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)pentanamide

N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)pentanamide

Cat. No.: B4756337
M. Wt: 366.5 g/mol
InChI Key: NKMFRVYXONKHLT-UHFFFAOYSA-N
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Description

N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)pentanamide: is a synthetic organic compound characterized by its unique structure, which includes both carbamothioyl and propanoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)pentanamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 4-aminophenyl isothiocyanate with propanoyl chloride to form 4-[(propanoylcarbamothioyl)amino]phenyl isothiocyanate.

    Coupling reaction: The intermediate is then reacted with pentanoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, where the carbamothioyl group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous solvents such as tetrahydrofuran.

    Substitution: Amines, alcohols; reactions may require catalysts or acidic/basic conditions to proceed efficiently.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)pentanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)pentanamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)pentanamide can be compared to other compounds with similar functional groups:

    N-({4-[(acetylcarbamothioyl)amino]phenyl}carbamothioyl)butanamide: Similar structure but with different acyl groups, leading to variations in reactivity and biological activity.

    N-({4-[(benzoylcarbamothioyl)amino]phenyl}carbamothioyl)hexanamide: Contains a benzoyl group, which may enhance its ability to interact with aromatic systems in biological targets.

    N-({4-[(methoxycarbamothioyl)amino]phenyl}carbamothioyl)heptanamide: The presence of a methoxy group can influence its solubility and reactivity.

Properties

IUPAC Name

N-[[4-(propanoylcarbamothioylamino)phenyl]carbamothioyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S2/c1-3-5-6-14(22)20-16(24)18-12-9-7-11(8-10-12)17-15(23)19-13(21)4-2/h7-10H,3-6H2,1-2H3,(H2,17,19,21,23)(H2,18,20,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMFRVYXONKHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC(=S)NC1=CC=C(C=C1)NC(=S)NC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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